molecular formula C8H7ClO3 B041132 3-Chloro-4-methoxybenzoic acid CAS No. 37908-96-6

3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132
CAS No.: 37908-96-6
M. Wt: 186.59 g/mol
InChI Key: IBCQUQXCTOPJOD-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

3-Chloro-4-methoxybenzoic Acid is primarily used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

It is known to be involved in the synthesis of cox-2 inhibitors . These inhibitors work by blocking the COX-2 enzyme, thereby reducing the production of prostaglandins and alleviating symptoms of inflammation and pain.

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of COX-2 inhibitors . By inhibiting COX-2, these drugs disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP value of 1.69 . These properties suggest that the compound may have good bioavailability.

Result of Action

The primary result of the action of this compound is the reduction of inflammation and pain, as it is used in the synthesis of COX-2 inhibitors . By inhibiting the COX-2 enzyme, these drugs reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The chlorination reaction is optimized for high yield and purity, and the product is isolated using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-methoxybenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.

    Industry: It is employed in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Comparison: 3-Chloro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

3-chloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQUQXCTOPJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191343
Record name 3-Chloro-p-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-96-6
Record name 3-Chloro-4-methoxybenzoic acid
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Record name 3-Chloro-p-anisic acid
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Record name 3-Chloro-p-anisic acid
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Record name 3-chloro-p-anisic acid
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Record name 3-Chloro-p-anisic acid
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzoic acid (0.46 g; 3 mmol) and N-chlorosuccinimide (NCS) (0.36 g; 2.7 mmol) in trifluoroacetic acid (5 ml) was stirred for 3 h at ˜70° C. After removing solvent under reduced pressure the residue was treated with H2O (10 ml). The solid was filtered off and purified by FCC (SiO2; EtOAc) to give the title compound (0.38 g; 68%) as a colourless solid. 1H-NMR (CDCl3) 3.97 (s, 3H); 6.96 (d, 1H, J=8.7 Hz); 8.0 (dd, 1H, J=2; 8.7 Hz); 8.11 (d, 1H, J=2 Hz).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-chloro-4-methoxybenzoic acid interact with biological targets and what are the downstream effects?

A: Research suggests that this compound interacts with enzymes called cathepsins B and L, which are crucial components of the autophagy-lysosome pathway (ALP). [] The ALP is a cellular degradation system responsible for breaking down and recycling cellular components. This interaction leads to a significant increase in the activity of cathepsins B and L. [] Specifically, this compound exhibited the most potent interaction with both cathepsins compared to other tested benzoic acid derivatives. This enhanced enzymatic activity may have implications for cellular processes such as aging and proteostasis. []

Q2: Has this compound demonstrated any notable biological activity?

A: While this compound has shown promising interactions with cathepsins B and L in vitro, it did not exhibit significant nematicidal activity against Meloidogyne incognita and Panagrellus redivivus nematodes. [] This suggests that its biological activity may be specific to certain targets or pathways. Further research is needed to fully understand its range of effects.

Q3: What are the potential research avenues for this compound based on the current scientific understanding?

A: The ability of this compound to enhance cathepsin activity makes it an interesting candidate for further research in areas related to aging and age-related diseases. [] Specifically, exploring its potential to modulate the proteostasis network and its impact on cellular function in the context of aging could be promising. Further investigations into its structure-activity relationship could lead to the development of more potent and selective modulators of cathepsins B and L or other components of the ALP.

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